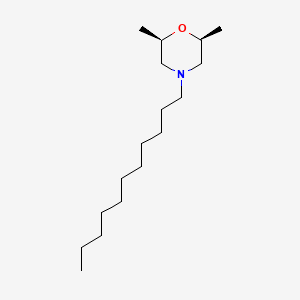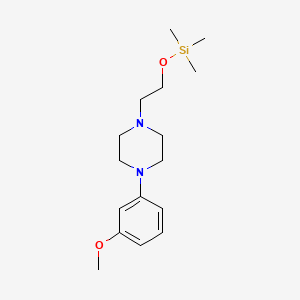
6-Mercaptopurine sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Mercaptopurine sodium salt is a derivative of 6-mercaptopurine, a purine analog that has been widely used in the treatment of various types of leukemia and autoimmune diseases. This compound is known for its immunosuppressive and antineoplastic properties, making it a critical component in chemotherapy regimens .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-mercaptopurine sodium salt typically involves the reaction of 6-mercaptopurine with sodium hydroxide. The process begins with the dissolution of 6-mercaptopurine in water, followed by the addition of sodium hydroxide to form the sodium salt. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. The reaction conditions, such as temperature and pH, are carefully controlled to maximize yield and purity .
化学反应分析
Types of Reactions: 6-Mercaptopurine sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic activation and therapeutic efficacy .
Common Reagents and Conditions:
Oxidation: In the presence of oxidizing agents, this compound can be converted to its oxidized form, 6-thioxanthine.
Reduction: Reducing agents can convert this compound back to its reduced form, 6-mercaptopurine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Major Products Formed: The major products formed from these reactions include 6-thioxanthine and various substituted derivatives of 6-mercaptopurine .
科学研究应用
6-Mercaptopurine sodium salt has a wide range of scientific research applications:
Chemistry:
Biology:
Medicine:
- Widely used in the treatment of acute lymphoblastic leukemia, Crohn’s disease, and ulcerative colitis .
- Studied for its potential use in other autoimmune diseases and cancers .
Industry:
作用机制
6-Mercaptopurine sodium salt exerts its effects by inhibiting purine metabolism. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), leading to the formation of thioinosinic acid (TIMP). TIMP inhibits several reactions involving inosinic acid (IMP), ultimately disrupting DNA and RNA synthesis .
Molecular Targets and Pathways:
HGPRTase: The primary enzyme targeted by this compound.
Purine Metabolism Pathway: The compound interferes with the synthesis of purine nucleotides, essential for DNA and RNA synthesis.
相似化合物的比较
Azathioprine: A prodrug of 6-mercaptopurine, used primarily as an immunosuppressant.
Thioguanine: Another purine analog with similar antineoplastic properties, used in the treatment of leukemia.
Uniqueness: 6-Mercaptopurine sodium salt is unique in its specific inhibition of purine metabolism and its broad range of applications in both chemotherapy and immunosuppression .
属性
CAS 编号 |
1194-62-3 |
|---|---|
分子式 |
C5H4N4NaS+ |
分子量 |
175.17 g/mol |
IUPAC 名称 |
sodium;3,7-dihydropurine-6-thione |
InChI |
InChI=1S/C5H4N4S.Na/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);/q;+1 |
InChI 键 |
CVTDRIGVRPDWTR-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(N1)C(=S)N=CN2.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate](/img/structure/B12713640.png)












